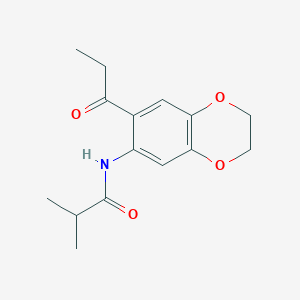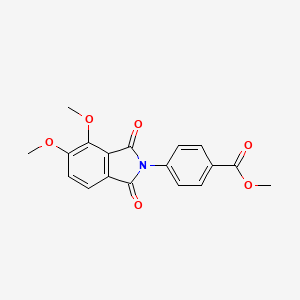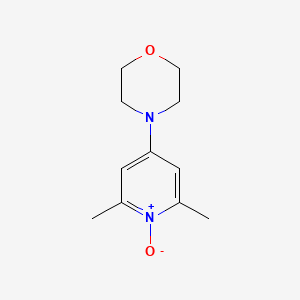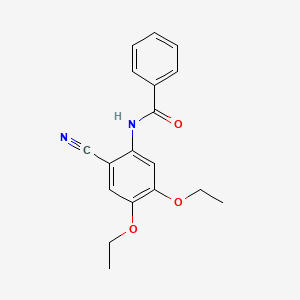![molecular formula C14H22N2O3 B5599631 1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The investigation of complex organic compounds, such as "1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone," focuses on understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique behaviors and functionalities due to their intricate structures.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as click chemistry, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of pyrrole derivatives involves catalyzed reactions that might be relevant for synthesizing the target compound (Huang et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of complex organic compounds. These methods provide detailed information on molecular geometry, atomic connectivity, and stereochemistry. Compounds with structural similarities to the target molecule have been characterized using these techniques (Ataol & Ekici, 2014).
Chemical Reactions and Properties
The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and oxidative annulations are common. For example, photoinduced oxidative annulations have been explored for synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability, are defined by the molecular structure and electronic distribution within the molecule. Advanced computational methods, such as density functional theory (DFT), are often used to predict these properties and guide experimental work (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
Photoinduced Oxidative Annulation : A study detailed a method for synthesizing polyheterocyclic compounds, demonstrating a photoinduced direct oxidative annulation technique. This approach avoids the need for transition metals and oxidants, showcasing a pathway that could potentially be applied to synthesize related compounds (Jin Zhang et al., 2017).
Magnesium and Zinc Complexes : Another research effort focused on the synthesis of N,O-bidentate pyridyl functionalized alkoxy ligands, leading to the development of magnesium and zinc complexes. This study highlights metal-ligand interactions, which could be relevant for understanding the properties and potential applications of the target compound (Yang Wang et al., 2012).
Potential Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : A series of compounds were synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the possible pharmacological applications of similar structures. Such research underscores the potential of complex organic compounds in developing new therapeutic agents (V. L. Gein et al., 2006).
Corrosion Inhibition : The synthesis and characterization of a triazole derivative as a corrosion inhibitor for mild steel in an acidic medium were explored. This indicates the broader applicability of heterocyclic compounds in industrial settings, suggesting potential protective applications for the target compound (Q. Jawad et al., 2020).
Propriétés
IUPAC Name |
1-[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]-1-methylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(18)13-5-14(15(2)7-13)8-16-3-4-19-10-12(6-16)9-17/h5,7,12,17H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNONDBITPXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCOCC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)